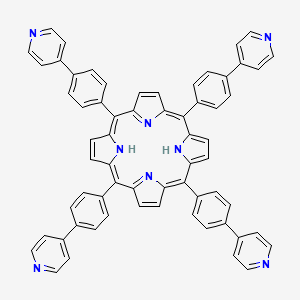
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four pyridine-substituted phenyl groups attached to the porphyrin core, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine typically involves the condensation of pyridine-substituted benzaldehydes with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar condensation reactions, optimized for yield and purity. The use of automated synthesis and purification systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin anions.
Substitution: Substituted porphyrins with various functional groups.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas storage, and separation processes .
Biology and Medicine: In biological research, this compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound’s role in the removal of heavy metals from aqueous solutions is significant. It forms complexes with metals like lead and copper, facilitating their extraction from contaminated water .
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine exerts its effects involves its ability to coordinate with metal ions. The pyridine groups act as ligands, binding to metal centers and forming stable complexes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Tetraphenylporphyrin: Lacks the pyridine substituents, making it less versatile in coordination chemistry.
5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups instead of pyridine, affecting its solubility and reactivity.
5,10,15,20-Tetrakis-(4-methoxyphenyl)-porphyrin: Features methoxy groups, altering its electronic properties.
Uniqueness: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine stands out due to its pyridine substituents, which enhance its ability to form stable metal complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring strong and selective metal coordination .
Properties
Molecular Formula |
C64H42N8 |
|---|---|
Molecular Weight |
923.1 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-pyridin-4-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H42N8/c1-9-49(10-2-41(1)45-25-33-65-34-26-45)61-53-17-19-55(69-53)62(50-11-3-42(4-12-50)46-27-35-66-36-28-46)57-21-23-59(71-57)64(52-15-7-44(8-16-52)48-31-39-68-40-32-48)60-24-22-58(72-60)63(56-20-18-54(61)70-56)51-13-5-43(6-14-51)47-29-37-67-38-30-47/h1-40,69,72H |
InChI Key |
OMTCROJFTVVBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C=C5)C1=CC=C(C=C1)C1=CC=NC=C1)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


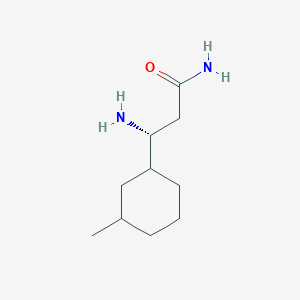
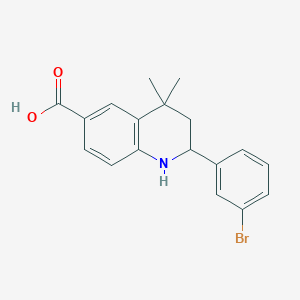
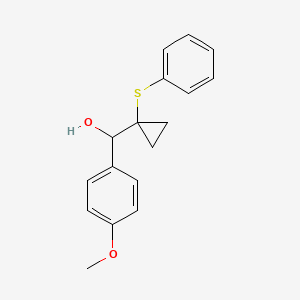
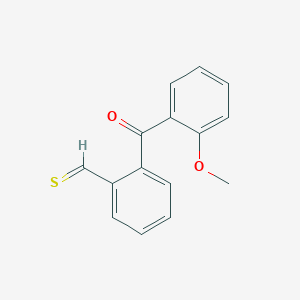
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
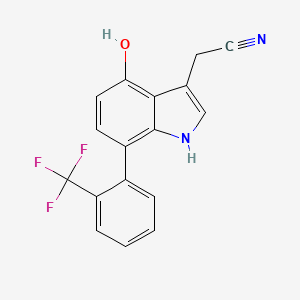
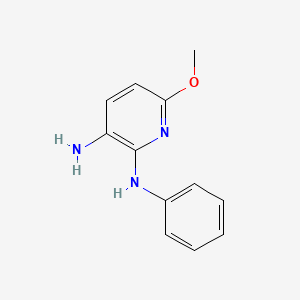
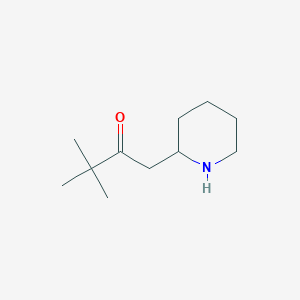
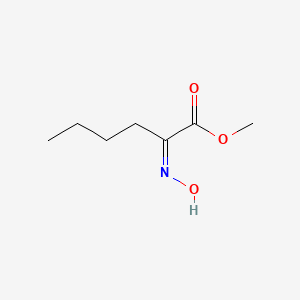
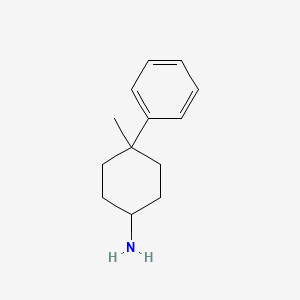
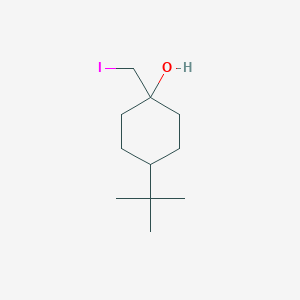
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
